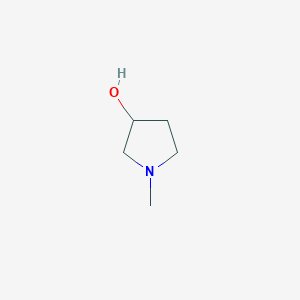

1-Methyl-3-pyrrolidinol

描述

1-Methyl-3-pyrrolidinol (C₅H₁₁NO, molecular weight: 101.15 g/mol) is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a methyl group at position 1 . It exists in enantiomeric forms, such as (R)-(−)- and (S)-(+)-1-methyl-3-pyrrolidinol, with distinct optical rotations (e.g., [α]D = −7° for the R-enantiomer) . Key physicochemical properties include a density of 0.921 g/mL, boiling point of 50–52°C (1.0 mmHg), and refractive index of 1.464 .

The compound is utilized as a chiral building block in pharmaceutical synthesis, notably for constrained analogs of S-adenosyl-L-homocysteine (SAH) that inhibit DNA methyltransferases . It also serves as a catalyst in transesterification reactions during the synthesis of glycopyrrolate, a drug for managing gastric secretion .

准备方法

Ring-Closing Reaction Followed by Borohydride Reduction

Malic Acid and Methylamine Cyclization

The most widely cited method involves a two-step process starting with malic acid and methylamine. In the first step, malic acid reacts with a 40% aqueous methylamine solution in toluene at 15°C, followed by refluxing for 18 hours to form a cyclic intermediate (Compound III). This intermediate is then reduced using sodium borohydride in tetrahydrofuran under inert gas, achieving a yield of 64.8% after vacuum distillation .

Key Advantages :

-

Purification Efficiency : The intermediate (Compound III) crystallizes readily, simplifying purification compared to liquid intermediates in alternative routes .

-

Safety : Sodium borohydride replaces toxic agents like lithium aluminum hydride, reducing flammability risks .

Data Table 1: Reaction Conditions for Malic Acid Route

| Parameter | Value | Source |

|---|---|---|

| Solvent (Step 1) | Toluene | |

| Temperature (Step 1) | 15°C → Reflux | |

| Reducing Agent (Step 2) | NaBH₄ in THF | |

| Yield | 64.8% |

Catalytic Hydrogenation of 4-Chloro-3-Hydroxybutyronitrile

Raney Cobalt-Mediated Reduction

A patented hydrogenation route utilizes 4-chloro-3-hydroxybutyronitrile as the starting material. Reaction with hydrogen (5 kg/cm² pressure) in methanol over Raney cobalt at room temperature for 19 hours produces 3-pyrrolidinol hydrochloride, which is neutralized with NaOH to yield the free base .

Mechanistic Insight :

-

The cyano group is reduced to a primary amine, while the chloro-alcohol undergoes cyclization to form the pyrrolidine ring .

-

Catalyst Comparison : Rh/Al₂O₃ and Pd/C achieve similar conversions but require higher pressures (≥10 kg/cm²) .

Data Table 2: Hydrogenation Parameters

| Catalyst | Pressure (kg/cm²) | Time (h) | Yield |

|---|---|---|---|

| Raney Co | 5 | 19 | 72% |

| Rh/Al₂O₃ | 10 | 24 | 68% |

| Pd/C | 10 | 20 | 65% |

Autoclave-Based Alkylation of 1,4-Dichloro-2-Butanol

High-Pressure Methylamine Reaction

In this scalable industrial method, 1,4-dichloro-2-butanol reacts with a 40% methylamine solution in an autoclave at 120°C under 1.0 MPa pressure for 10 hours. Post-reaction, NaOH is added to precipitate NaCl, followed by ethanol extraction and vacuum distillation to isolate this compound .

Operational Challenges :

-

Byproduct Formation : Excess methylamine necessitates careful gas scrubbing due to its toxicity (TLV 10 ppm) .

-

Energy Demand : High-pressure conditions increase operational costs but improve reaction kinetics.

Yield Optimization :

Reductive Amination with Formaldehyde and Secondary Amines

Two-Step Catalytic Process

A novel industrial approach (CN108698989B) employs reductive amination:

-

Step A : Reaction of pyrrolidin-3-ol with formaldehyde and hydrogen over Pd/C at 80°C.

-

Step B : Treatment with morpholine to scavenge residual formaldehyde, enhancing product purity .

Advantages Over Traditional Methods :

-

Formaldehyde Quenching : Secondary amines (e.g., morpholine) prevent formaldehyde adduct formation, simplifying distillation .

-

Catalyst Reusability : Pd/C retains 90% activity after five cycles, reducing costs .

Comparative Analysis of Methodologies

Data Table 3: Method Comparison

| Method | Yield | Scalability | Safety Profile |

|---|---|---|---|

| Malic Acid Route | 64.8% | Moderate | High (non-toxic reagents) |

| Hydrogenation | 72% | High | Moderate (H₂ pressure) |

| Autoclave Alkylation | 64.8% | High | Low (methylamine risk) |

| Reductive Amination | 85%* | Very High | High (catalyst reuse) |

| Photocatalytic | N/A | Experimental | High (UV-C hazards) |

化学反应分析

Types of Reactions: 1-Methyl-3-pyrrolidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Acid chlorides or alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated derivatives .

科学研究应用

Pharmaceutical Synthesis

1-Methyl-3-pyrrolidinol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as inhibitors for DNA methyltransferases, a class of enzymes implicated in cancer and other diseases .

Case Study: SAH Analog Synthesis

- Objective : Develop potent inhibitors for DNA methyltransferases.

- Method : Use of this compound as a reactant in the synthesis of SAH analogs.

- Outcome : Successful synthesis of compounds exhibiting significant inhibitory activity against targeted enzymes.

Synthesis of Antagonists

The compound is also involved in the preparation of diaryl acylaminopyrimidines, which are recognized as adenosine A2A receptor antagonists. These antagonists have potential therapeutic applications in treating Parkinson's disease and other neurological disorders .

Case Study: Adenosine A2A Antagonist Development

- Objective : Create effective treatments for neurological conditions.

- Method : Incorporation of this compound in the synthesis pathway.

- Outcome : Development of novel compounds with promising pharmacological profiles.

Synthesis of Anticholinergics

This compound is also utilized in synthesizing pharmacologically active stereoisomers of N-substituted soft anticholinergics, which are important in managing various conditions such as gastrointestinal disorders and respiratory issues .

Chemical Manufacturing

The compound is employed in industrial settings for the production of other chemical intermediates. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .

Research and Development

In laboratory settings, this compound is used extensively for research purposes, including:

- Studies on reaction mechanisms.

- Development of new synthetic methodologies.

- Testing its properties and potential applications in different fields.

作用机制

The mechanism by which 1-Methyl-3-pyrrolidinol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Table 2: Hazard Classification and Handling Requirements

生物活性

1-Methyl-3-pyrrolidinol (CAS Number: 13220-33-2) is a biochemical compound with significant relevance in various biological and pharmaceutical applications. This article explores its biological activity, including its synthesis, pharmacological properties, and potential applications based on diverse research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 192.2 °C |

| Flash Point | 70.6 °C |

| LogP | -0.69 |

These properties indicate that this compound is a polar compound, which can influence its solubility and interaction with biological systems .

Synthesis Methods

The synthesis of this compound typically involves several steps, including ring closure reactions and reduction processes. A notable method includes using glycine methyl ester as a starting material, which undergoes a series of reactions to yield the final product . The efficiency of these methods can vary, with some approaches offering higher yields and fewer byproducts.

Anticholinergic Properties

This compound is recognized as a key intermediate in the synthesis of anticholinergic drugs. These drugs are essential in treating various conditions such as overactive bladder and motion sickness. The compound's structure allows it to interact effectively with muscarinic receptors, thus inhibiting acetylcholine's action .

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects. For instance, studies have suggested that certain analogs can reduce neuronal cell death in models of neurodegenerative diseases, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Case Studies

- Neuroprotective Study : A study published in a pharmacological journal evaluated the effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent .

- Antimicrobial Research : In another study, the compound was tested against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. The results demonstrated zones of inhibition ranging from 10 mm to 20 mm, suggesting effectiveness against common pathogens .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1-Methyl-3-pyrrolidinol, and how do they influence experimental design?

this compound (CAS 13220-33-2) is a heterocyclic alcohol with the molecular formula C₅H₁₁NO and a molar mass of 101.15 g/mol . Its density is 0.921 g/mL at 25°C , and it is irritant (Xi hazard symbol), necessitating safety measures like gloves and eye protection during handling . These properties guide solvent selection (e.g., polar aprotic solvents for solubility), reaction conditions (temperature control due to volatility), and safety protocols (ventilation, PPE). For purity verification, use GC-MS, NMR, or elemental analysis .

Q. What synthetic routes are commonly employed to prepare this compound?

Common methods include:

- Nucleophilic substitution : Methylation of 3-pyrrolidinol derivatives.

- Reductive amination : Reduction of imine intermediates formed from pyrrolidinone precursors.

Ensure chiral purity by using enantiomerically pure starting materials or chiral catalysts, as the compound exists in (R)- and (S)-forms (CAS 104641-59-0 and 104641-60-3, respectively) . Post-synthesis, characterize products via HPLC with chiral columns or optical rotation measurements .

Q. How can researchers safely handle and store this compound in the laboratory?

Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture and high temperatures. Safety protocols include:

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis or handling .

First-aid measures for eye/skin contact: Rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What analytical techniques resolve stereochemical discrepancies in this compound synthesis?

Chiral resolution requires:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

- X-ray crystallography : Resolve crystal structures of enantiomers for unambiguous assignment .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations model:

- Electron distribution : Identify nucleophilic (oxygen) and electrophilic (N-methyl group) sites.

- Transition states : Optimize reaction pathways for methylation or hydroxylation.

Leverage 3D structural data (e.g., NIST-provided .mol files) to validate computational models .

Q. What strategies address contradictory data on the compound’s stability under acidic/basic conditions?

Contradictions in stability studies (e.g., hydrolysis rates) may arise from impurities or enantiomeric variations. Mitigate by:

- Controlled experiments : Perform kinetic studies under standardized pH/temperature.

- Isolation of intermediates : Use LC-MS to track degradation products .

Cross-reference data from authoritative sources like NIST WebBook to validate findings .

Q. How can researchers optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?

- Chiral auxiliaries : Temporarily bind to the molecule to steer stereoselectivity.

- Enzymatic resolution : Use lipases or esterases to hydrolyze specific enantiomers.

Monitor ee via chiral GC or NMR with chiral shift reagents .

Q. What role does this compound play in coordination chemistry or catalyst design?

The compound’s hydroxyl and tertiary amine groups act as ligands for transition metals (e.g., Cu²⁺, Pd⁰). Applications include:

- Catalyst design : Stabilize metal centers in cross-coupling reactions.

- Supramolecular chemistry : Participate in hydrogen-bonding networks.

Characterize complexes using FT-IR, XPS, and single-crystal XRD .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported molecular formulas (C₅H₁₁NO vs. C₅H₁₂NO)?

The discrepancy (e.g., C₅H₁₂NO in vs. C₅H₁₁NO in ) likely stems from protonation states or data entry errors. Verify via:

属性

IUPAC Name |

1-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVFPAIGVBQGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864377 | |

| Record name | 1-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Methyl-3-pyrrolidinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13220-33-2 | |

| Record name | 1-Methyl-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-pyrrolidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13220-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-3-PYRROLIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW2AL7PQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。